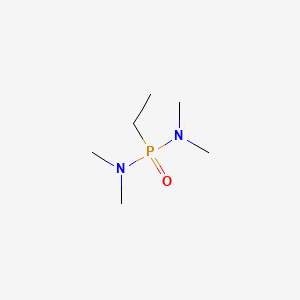
Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride is a chemical compound that belongs to the class of esters and pyrrolidines. This compound is characterized by the presence of an ethyl ester group, a phenyl ring, and a pyrrolidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride typically involves the esterification of 3-phenylpropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl 3-phenylpropanoate is then reacted with pyrrolidine under reflux conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride can be compared with other similar compounds such as:
Ethyl 3-phenylpropanoate: Lacks the pyrrolidine ring, making it less versatile in biological applications.
3-Phenyl-3-pyrrolidin-1-ylpropanoic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
Pyrrolidine derivatives: Various pyrrolidine-based compounds with different substituents can exhibit distinct biological activities and chemical properties.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
CAS No. |
17824-97-4 |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)12-14(16-10-6-7-11-16)13-8-4-3-5-9-13;/h3-5,8-9,14H,2,6-7,10-12H2,1H3;1H |
InChI Key |
ILNWWYMKRAUNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)N2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)
![[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate](/img/structure/B13732782.png)

